molecular formula C8H8OS B1401494 (3S)-2,3-dihydro-1-benzothiophen-3-ol CAS No. 168159-02-2

(3S)-2,3-dihydro-1-benzothiophen-3-ol

Cat. No.: B1401494
CAS No.: 168159-02-2
M. Wt: 152.22 g/mol
InChI Key: GYWNZRQEOZRAPT-SSDOTTSWSA-N
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Description

(3S)-2,3-dihydro-1-benzothiophen-3-ol is a chiral compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The (3S) configuration indicates the specific spatial arrangement of the hydroxyl group at the third carbon atom, which is crucial for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2,3-dihydro-1-benzothiophen-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzene derivative with a thiophene precursor in the presence of a cyclization agent can yield the desired compound. The reaction conditions typically include the use of a strong base, such as lithium diisopropylamide, and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of catalysts and reaction conditions is critical to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3S)-2,3-dihydro-1-benzothiophen-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated benzothiophene.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzothiophene-3-one, while reduction can produce 2,3-dihydrobenzothiophene.

Scientific Research Applications

(3S)-2,3-dihydro-1-benzothiophen-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its chiral properties which can influence drug efficacy and safety.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (3S)-2,3-dihydro-1-benzothiophen-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1-benzothiophen-3-ol: Lacks the chiral center, resulting in different chemical and biological properties.

    Benzothiophene: The parent compound without the hydroxyl group, used in various chemical syntheses.

    Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.

Uniqueness

The (3S) configuration of (3S)-2,3-dihydro-1-benzothiophen-3-ol imparts unique stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications where chirality plays a crucial role.

Properties

IUPAC Name

(3S)-2,3-dihydro-1-benzothiophen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7,9H,5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWNZRQEOZRAPT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10778400
Record name (3S)-2,3-Dihydro-1-benzothiophene-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10778400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168159-02-2
Record name (3S)-2,3-Dihydro-1-benzothiophene-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10778400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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